1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Overview
Description
1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is a synthetic organic compound belonging to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroquinoline ring substituted with four methyl groups and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction conditions, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Tetrahydroquinoline derivatives with reduced functional groups.
Substitution: Quinoline derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline: A closely related compound with similar structural features but lacking the ethanone group.
1-(2,2,4,4-Tetramethyl-1,3-cyclobutandiol): Another compound with a similar tetrahydroquinoline core but different substituents.
Uniqueness
1-(2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,2,4,6-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-9-6-13-10(2)8-15(4,5)16-14(13)7-12(9)11(3)17/h6-7,10,16H,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLINDJFWJYDEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C(=O)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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